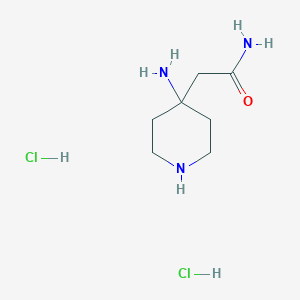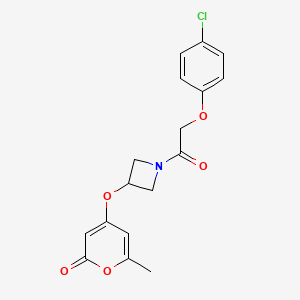
2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione, also known as 2-amino-5,5-dimethylcyclohexane-1,3-dione, is an organic compound belonging to the family of cyclic ketones. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. It is also used as a reagent in the synthesis of other compounds. It has been studied extensively in the past few years due to its potential applications in the fields of medicinal chemistry, drug discovery and development, and chemical synthesis.
Aplicaciones Científicas De Investigación
Electrophilic Iodination
2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione acts as a mild electrophilic iodinating agent, selectively iodinating electron-rich aromatics. Its benign nature enables selective synthesis of α-iodinated carbonyl compounds from allylic alcohols through a 1,3-hydrogen shift/iodination process catalyzed by iridium(iii) complexes (Martinez-Erro et al., 2017).
Tautomer Stability
A study evaluating the stability of tautomers based on Gibbs free energies found that enaminone forms of 2-(anilinemethylidene)cyclohexane-1,3-dione exhibit notable stability. The study underscores the zwitterionic character of these enaminones, which is enhanced by naphthoannulation and the insertion of electron-withdrawing substituents (Dobosz, Mućko, & Gawinecki, 2020).
Chemical Synthesis
The compound serves as a precursor in the synthesis of β,β-diacyl-enamines and -enoles. A specific three-component condensation involving active methylene compounds demonstrates its versatility in chemical synthesis, leading to a variety of anilinomethylene-1,3-dicarbonyls (Wolfbeis & Junek, 1979).
Formation of Benzenes
Dimedone and derivatives undergo reactions leading to a variety of dimethylresorcinol derivatives. This process is significant for the synthesis of polysubstituted benzenes, highlighting the compound's role in creating complex organic structures (Nelson & Nelson, 1992).
Biocatalytic Applications
An efficient method for synthesizing 2,2'-arylmethylene dicyclohexane-1,3-dione derivatives employs Saccharomyces cerevisiae (baker’s yeast) as a biocatalyst. This approach is noted for its simplicity, high yields, and environmental friendliness, showcasing the potential of biocatalysis in organic synthesis (Astarian et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione involves the condensation of aniline with 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst.", "Starting Materials": [ "Aniline", "5,5-dimethylcyclohexane-1,3-dione", "Catalyst" ], "Reaction": [ "Aniline is added to a solution of 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst.", "The mixture is heated and stirred for a specific period of time.", "The resulting product is then isolated and purified using standard techniques such as recrystallization or chromatography." ] } | |
Número CAS |
29974-49-0 |
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.306 |
Nombre IUPAC |
3-hydroxy-5,5-dimethyl-2-(phenyliminomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,17H,8-9H2,1-2H3 |
Clave InChI |
KAKVULZOERVUHW-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




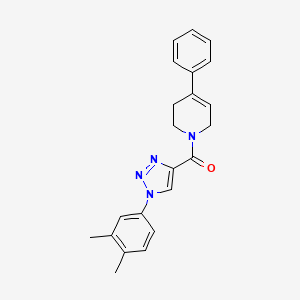
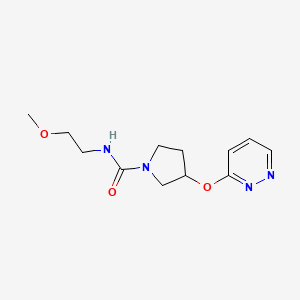
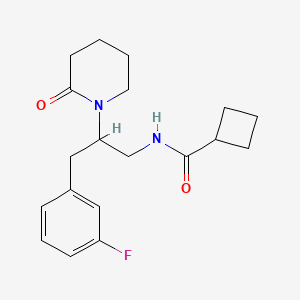
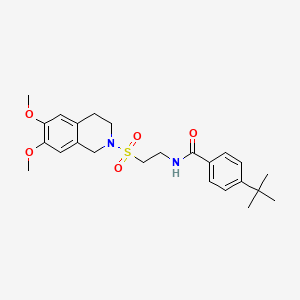
![N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2974496.png)
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974498.png)

![6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2974501.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)
![(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2974504.png)
